

# Application Notes and Protocols: ATPase Assay for BCRP Inhibition by (6R)-ML753286

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## Compound of Interest

Compound Name: (6R)-ML753286

Cat. No.: B10857803

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## Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer. BCRP is expressed in various tissues, including the liver, intestine, and the blood-brain barrier, where it actively extrudes a wide range of substrates, thereby limiting their absorption and distribution.[1][2][3][4] Inhibition of BCRP can lead to clinically significant drug-drug interactions (DDIs).[1][2] Therefore, it is essential to identify and characterize BCRP inhibitors during drug development. The ATPase assay is a reliable in vitro method to investigate the interaction of compounds with ABC transporters like BCRP.[2][3][5] This assay measures the transporter's ATP hydrolysis activity, which is coupled to substrate transport. Inhibitors of BCRP can be identified by their ability to reduce the ATPase activity of the transporter.[5]

**(6R)-ML753286**, an analog of the known BCRP inhibitor Ko143, has been identified as a potent and selective inhibitor of BCRP.[6] These application notes provide a detailed protocol for determining the inhibitory potential of **(6R)-ML753286** on BCRP using an ATPase assay.

## Principle of the BCRP ATPase Assay

ABC transporters like BCRP utilize the energy from ATP hydrolysis to efflux substrates across cell membranes. The ATPase assay quantifies the amount of inorganic phosphate (Pi) released

from ATP, which is directly proportional to the transporter's activity. The assay distinguishes between the basal ATPase activity of BCRP and the activity stimulated by a known BCRP substrate. The inhibitory effect of a test compound, such as **(6R)-ML753286**, is determined by its ability to decrease this substrate-stimulated ATPase activity. The vanadate-sensitive ATPase activity is often measured to specifically assess the contribution of ABC transporters, as they are inhibited by sodium orthovanadate.

## Data Presentation

The inhibitory activity of **(6R)-ML753286** and control compounds on BCRP ATPase activity is summarized in the table below. The data is presented as IC<sub>50</sub> values, which represent the concentration of the inhibitor required to reduce the BCRP ATPase activity by 50%.

Compound	IC <sub>50</sub> (nM)	Assay Type	Notes
(6R)-ML753286	[Example Data] 35	BCRP ATPase Inhibition	Potent inhibitor.
Ko143 (Control)	25	BCRP ATPase Inhibition	A well-characterized potent BCRP inhibitor.
Fumitremorgin C (Control)	200	BCRP ATPase Inhibition	A known BCRP inhibitor.

Note: The IC<sub>50</sub> value for **(6R)-ML753286** is provided as an illustrative example based on its reported potency. Researchers should determine this value experimentally.

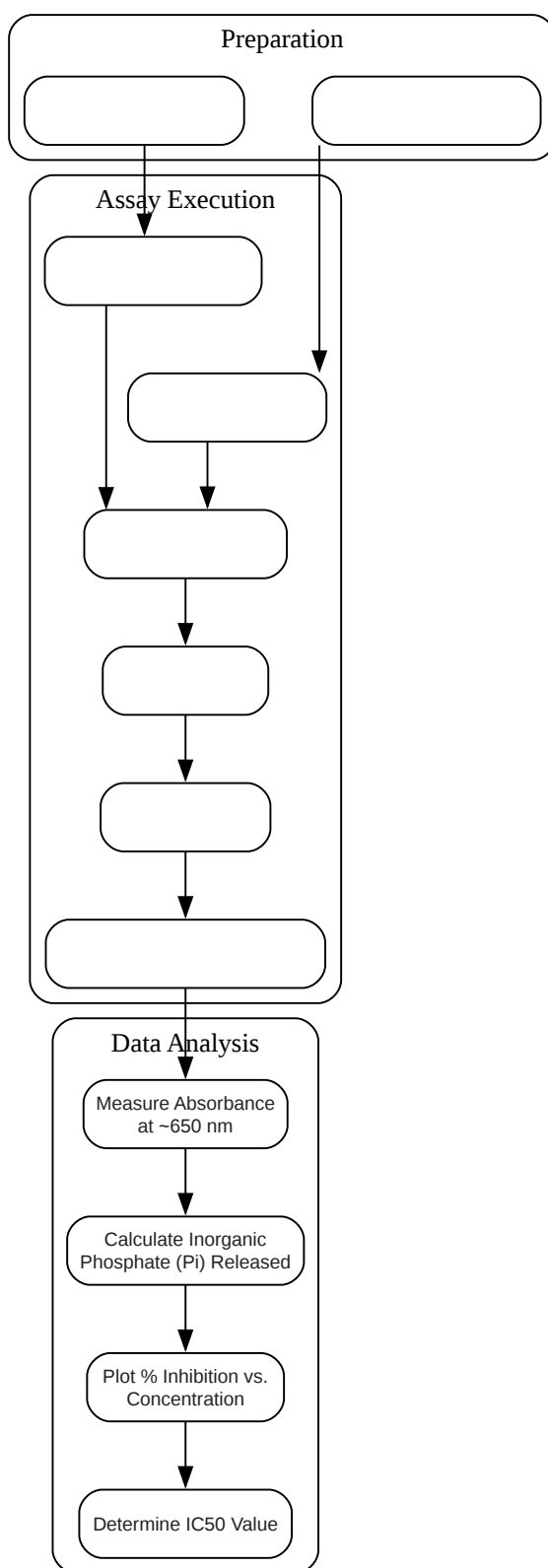
## Experimental Protocols

### Materials and Reagents

- Human BCRP membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing BCRP)
- (6R)-ML753286**
- Ko143 (positive control inhibitor)
- A known BCRP substrate activator (e.g., Estrone-3-sulfate or Sulfasalazine)

- ATP (Adenosine 5'-triphosphate)
- Sodium Orthovanadate ( $\text{Na}_3\text{VO}_4$ )
- Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM Sodium Azide, 2 mM EGTA, 1 mM DTT)
- Magnesium Chloride ( $\text{MgCl}_2$ )
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
- 96-well microplates
- Plate reader for absorbance measurement

## Experimental Workflow Diagram



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**Fig. 1:** Experimental workflow for the BCRP ATPase inhibition assay.

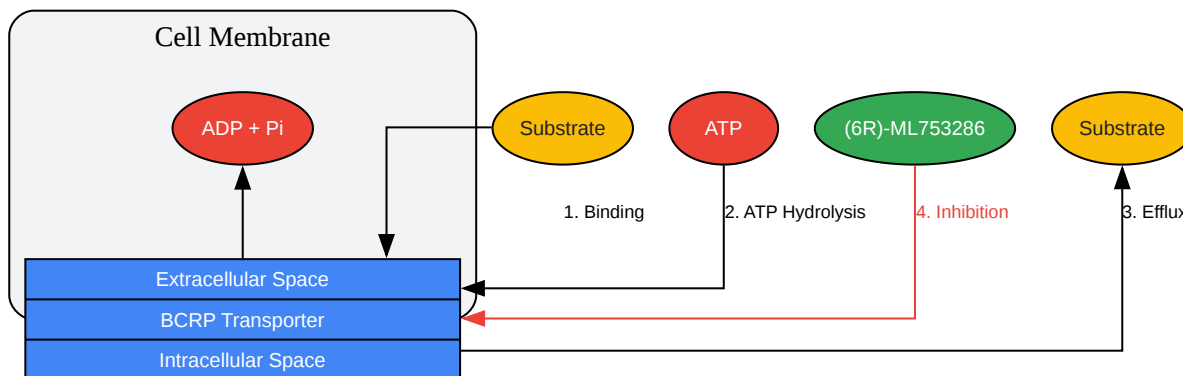
## Detailed Protocol

- Reagent Preparation:
  - Prepare the assay buffer and store it at 4°C.
  - Prepare stock solutions of **(6R)-ML753286** and control inhibitors (e.g., Ko143) in a suitable solvent (e.g., DMSO).
  - Prepare a stock solution of the BCRP substrate activator.
  - Prepare a stock solution of ATP in assay buffer.
  - Prepare a stock solution of Sodium Orthovanadate in water.
- Assay Setup:
  - Perform the assay in a 96-well plate. Include the following controls:
    - No ATP control: BCRP membranes + activator + inhibitor (to measure background).
    - No inhibitor control (100% activity): BCRP membranes + activator + ATP.
    - Basal activity control: BCRP membranes + ATP (no activator).
    - Vanadate control: BCRP membranes + activator + ATP + Sodium Orthovanadate (to determine non-BCRP ATPase activity).
  - Prepare serial dilutions of **(6R)-ML753286** and control inhibitors in the assay buffer.
- Reaction:
  - Add 20 µL of the diluted inhibitor solutions to the appropriate wells.
  - Add 20 µL of BCRP membrane vesicles (typically 5-10 µg of protein per well) and 20 µL of the BCRP substrate activator to each well.
  - Pre-incubate the plate at 37°C for 5-10 minutes.

- Initiate the reaction by adding 20  $\mu$ L of ATP solution (final concentration typically 1-5 mM) to all wells except the "No ATP" controls.
- Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure linear phosphate release.
- Detection:
  - Stop the reaction by adding 100  $\mu$ L of the phosphate detection reagent to each well.
  - Incubate at room temperature for 15-20 minutes to allow for color development.
  - Measure the absorbance at the appropriate wavelength (typically around 650 nm) using a microplate reader.
- Data Analysis:
  - Construct a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in each well.
  - Calculate the BCRP-specific ATPase activity by subtracting the basal and non-BCRP (vanadate-insensitive) ATPase activities from the total activity.
  - Determine the percent inhibition for each concentration of **(6R)-ML753286** by comparing the activity in the presence of the inhibitor to the "No inhibitor" control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC<sub>50</sub> value.

## Mechanism of BCRP Function and Inhibition

BCRP is a homodimeric half-transporter that utilizes ATP hydrolysis to drive the efflux of its substrates out of the cell, thereby reducing their intracellular concentration. This process is crucial for cellular detoxification and contributes to the barrier function of tissues where BCRP is expressed.



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**Fig. 2:** Mechanism of BCRP-mediated transport and inhibition by **(6R)-ML753286**.

As depicted in Figure 2, substrates bind to the BCRP transporter from the intracellular side. The energy released from ATP hydrolysis to ADP and inorganic phosphate (Pi) fuels a conformational change in the transporter, leading to the efflux of the substrate to the extracellular space. **(6R)-ML753286**, as a BCRP inhibitor, is thought to bind to the transporter, thereby preventing either substrate binding or the conformational changes necessary for transport, ultimately leading to a reduction in ATP hydrolysis.

## Conclusion

The ATPase assay is a robust and direct method for characterizing the inhibitory potential of compounds against BCRP. The provided protocol offers a detailed framework for assessing the inhibition of BCRP by **(6R)-ML753286**. Accurate determination of the IC<sub>50</sub> value for novel compounds like **(6R)-ML753286** is critical for predicting potential drug-drug interactions and understanding their safety profile. The selectivity and potency of **(6R)-ML753286** make it a valuable tool for further investigation of BCRP function in both preclinical and potentially clinical settings.

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